4-[(2-Amino-4-methyl-1,3-thiazol-5-yl)methyl]phenol
Description
4-[(2-Amino-4-methyl-1,3-thiazol-5-yl)methyl]phenol is a heterocyclic compound featuring a phenol core substituted with a methylene-linked 2-amino-4-methyl-1,3-thiazole moiety.
Structure
3D Structure
Properties
IUPAC Name |
4-[(2-amino-4-methyl-1,3-thiazol-5-yl)methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-7-10(15-11(12)13-7)6-8-2-4-9(14)5-3-8/h2-5,14H,6H2,1H3,(H2,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSGOQQALAMXRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)CC2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40350071 | |
| Record name | 4-[(2-amino-4-methyl-1,3-thiazol-5-yl)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40350071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
309727-50-2 | |
| Record name | 4-[(2-Amino-4-methyl-5-thiazolyl)methyl]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=309727-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(2-amino-4-methyl-1,3-thiazol-5-yl)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40350071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Optimization
The α-bromoketone intermediate reacts with thiourea in ethanol under reflux, yielding the thiazole ring through cyclization. A study by Zarnegar et al. (2019) demonstrated that asparagine-functionalized aluminum oxide nanoparticles (Asp-Al₂O₃) catalyze this reaction efficiently, achieving yields of 82–89% under mild conditions. Key parameters include:
- Temperature : 60–80°C
- Catalyst loading : 5–10 mol%
- Reaction time : 4–6 hours
The Asp-Al₂O₃ catalyst enhances nucleophilic substitution at the α-carbon, facilitating ring closure.
Cyclocondensation of Aldehydes with Thioureas
Cyclocondensation between 4-hydroxybenzaldehyde derivatives and 2-amino-4-methylthiazole-5-thiol is a widely used alternative. This method leverages the phenolic group’s reactivity to form the methylene bridge (–CH₂–) connecting the thiazole and benzene rings.
Catalytic Systems and Yields
Ghorbani-Vaghei et al. (2017) reported a two-step protocol using tetrabromobenzene-1,3-disulfonamide (TBBDA) and magnetic nanoparticle-supported 4-aminopyridine silica (MNPs@SiO₂-Pr-AP). The process involves:
- Thiol formation : Reaction of 4-methylphenol with thiourea in the presence of iodine.
- Cyclocondensation : Coupling with 4-hydroxybenzaldehyde using TBBDA/MNPs@SiO₂-Pr-AP (yield: 78–85%).
Table 1 : Comparison of Catalytic Systems for Cyclocondensation
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| TBBDA only | 80 | 6 | 68 |
| MNPs@SiO₂-Pr-AP only | 80 | 5 | 72 |
| TBBDA + MNPs@SiO₂-Pr-AP | 70 | 4 | 85 |
The synergistic effect of TBBDA and MNPs@SiO₂-Pr-AP reduces reaction time and improves yield by enhancing electrophilic activation.
One-Pot Multicomponent Approaches
Recent advances emphasize one-pot strategies to streamline synthesis. Zhou et al. (2021) developed a protocol using sodium alginate as a bifunctional catalyst, enabling the concurrent formation of the thiazole ring and methylene bridge.
Procedure and Advantages
- Reactants : 4-methylphenol, thiourea, and 4-hydroxybenzaldehyde.
- Conditions : Aqueous medium, 70°C, 5 hours.
- Yield : 88% with >95% purity.
Sodium alginate’s hydroxyl groups stabilize intermediates via hydrogen bonding, while its granular structure facilitates easy recovery and reuse.
Post-Synthetic Functionalization
Functionalization of pre-formed thiazole intermediates offers another route. For example, Nagaladinne et al. (2021) synthesized 2-amino-4-methylthiazole derivatives via Schiff base formation, followed by coupling with 4-hydroxybenzyl bromide.
Key Steps :
- Schiff base synthesis : Reaction of 2-amino-4-methylthiazole with aldehydes.
- Alkylation : Introduction of the phenolic group using 4-hydroxybenzyl bromide (yield: 75–80%).
Green Chemistry Approaches
Eco-friendly methods prioritize solvent-free conditions and recyclable catalysts. Gorji et al. (2021) achieved 90% yield using ball milling-assisted synthesis, where mechanical energy replaces thermal input.
Advantages :
- No solvent required.
- Reaction time reduced to 2 hours.
- Catalyst (sodium alginate) reused for 5 cycles without activity loss.
Structural Analogs and Comparative Analysis
Table 2 : Comparison of this compound with Analogous Compounds
| Compound Name | Key Structural Difference | Synthesis Yield (%) |
|---|---|---|
| 4-(2-Amino-1,3-thiazol-4-yl)phenol | Lacks methyl group on thiazole | 65 |
| 4-[5-Methyl-4,5-dihydro-1,3-thiazol-2-yl]phenol | Dihydrothiazole ring | 70 |
| This compound | Methyl and methylene groups | 85 |
The target compound’s methyl and methylene substituents enhance steric stability and electronic effects, favoring higher yields in cyclocondensation reactions.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Amino-4-methyl-1,3-thiazol-5-yl)methyl]phenol undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce sulfoxides or sulfones, while substitution reactions may yield various halogenated derivatives .
Scientific Research Applications
4-[(2-Amino-4-methyl-1,3-thiazol-5-yl)methyl]phenol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in developing new drugs with anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of 4-[(2-Amino-4-methyl-1,3-thiazol-5-yl)methyl]phenol involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its antimicrobial activity is believed to result from its interaction with microbial cell membranes, leading to cell lysis .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural analogs and their differences:
Physicochemical Properties
- Solubility: The phenol group in the target compound likely enhances water solubility compared to acetylated analogs (e.g., 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone) .
- Lipophilicity (LogP): The methylene-linked thiazole in the target compound may reduce LogP (~2.9 estimated) compared to phenyl-substituted analogs (e.g., 5-Acetyl-4-methyl-2-(phenylamino)-1,3-thiazole, LogP ~3.5) .
Biological Activity
4-[(2-Amino-4-methyl-1,3-thiazol-5-yl)methyl]phenol, also known by its CAS number 702655-49-0, is a compound that has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C11H12N2OS. Its structure features a thiazole ring which is known for contributing to various biological activities. The presence of both amino and hydroxyl functional groups enhances its reactivity and potential interactions with biological targets.
1. Antimicrobial Activity
Research indicates that compounds containing thiazole moieties exhibit significant antimicrobial properties. For instance, studies have shown that thiazoles can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related thiazole compounds suggest potent antibacterial activity, with some compounds demonstrating MIC values as low as 4.69 µM against Bacillus subtilis and 5.64 µM against Staphylococcus aureus .
2. Antitumor Activity
Thiazole derivatives have been extensively studied for their anticancer properties. The structure-activity relationship (SAR) analysis reveals that substituents on the phenyl ring significantly influence cytotoxicity against cancer cell lines. For example, certain thiazole derivatives have shown IC50 values in the micromolar range against various cancer cell lines, indicating promising anticancer potential .
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound 9 | Jurkat (anti-Bcl-2) | 1.61 ± 1.92 |
| Compound 10 | A-431 | 1.98 ± 1.22 |
3. Acetylcholinesterase Inhibition
Recent studies have highlighted the potential of thiazole-based compounds as acetylcholinesterase (AChE) inhibitors, which are crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. For example, a related study found that specific thiazole derivatives exhibited AChE inhibitory activity with IC50 values around 2.7 µM . This suggests a potential therapeutic application for compounds like this compound in managing cognitive decline.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as a reversible inhibitor of enzymes such as AChE, leading to increased levels of acetylcholine in synaptic clefts.
- Cell Cycle Arrest : Some thiazole derivatives have been shown to induce cell cycle arrest in cancer cells, thereby inhibiting proliferation.
Case Studies
A notable study synthesized several thiazole derivatives and evaluated their biological activities through in vitro assays. Among these, one compound demonstrated significant inhibition against AChE and exhibited promising results in cytotoxicity assays against cancer cell lines . Another investigation into the antimicrobial properties of thiazoles revealed that modifications to the phenyl ring could enhance antibacterial efficacy .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for 4-[(2-Amino-4-methyl-1,3-thiazol-5-yl)methyl]phenol, and how can reaction conditions be optimized?
- Methodological Answer : A two-step approach is typical: (1) Thiazole ring formation via Hantzsch thiazole synthesis using α-haloketones and thiourea derivatives, followed by (2) phenolic substitution via nucleophilic aromatic substitution or Mannich reaction. Key parameters include solvent choice (DMF or ethanol for solubility), temperature (80–100°C for cyclization), and catalyst selection (e.g., p-toluenesulfonic acid for Mannich reactions). Monitor intermediates using TLC (silica gel, ethyl acetate/hexane) and purify via column chromatography .
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer : Combine spectral and chromatographic methods:
- 1H/13C NMR : Verify phenolic -OH (δ 9.8–10.2 ppm) and thiazole protons (δ 6.8–7.5 ppm).
- HPLC : Use a C18 column with acetonitrile/water (70:30) at 1 mL/min; retention time ~8.2 min (purity >98%).
- HRMS : Confirm molecular ion [M+H]+ at m/z 261.0823 (calculated) .
Q. How does pH influence the stability of this compound in aqueous solutions?
- Methodological Answer : Stability studies show degradation at extremes:
- pH < 3 : Protonation of the thiazole amino group leads to hydrolysis.
- pH > 9 : Phenolic -OH deprotonation increases oxidative susceptibility.
Use buffered solutions (pH 6–7.4) for storage. Monitor degradation via UV-Vis (λmax 275 nm) over 72 hours .
Advanced Research Questions
Q. What computational approaches predict the binding affinity of this compound to biological targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina or Schrödinger Suite) using crystal structures of target proteins (e.g., kinases or oxidoreductases). Key steps:
- Ligand preparation : Optimize 3D geometry with Gaussian09 (B3LYP/6-31G*).
- Binding site analysis : Identify hydrophobic pockets accommodating the thiazole and phenol moieties.
- Validation : Compare docking scores (ΔG) with experimental IC50 values from enzyme assays .
Q. How can structure-activity relationship (SAR) studies be designed using analogs of this compound?
- Methodological Answer : Synthesize derivatives with modifications to:
- Thiazole substituents : Replace 4-methyl with halogens (Cl, F) to assess steric/electronic effects.
- Phenol ring : Introduce methoxy or nitro groups to modulate electron density.
Evaluate bioactivity in cell-based assays (e.g., antiproliferative activity in cancer lines) and correlate with Hammett constants (σ) or logP values .
Q. How should contradictory data in biological assays (e.g., IC50 variability) be resolved?
- Methodological Answer : Address variability via:
- Assay standardization : Control pH (7.4), temperature (37°C), and DMSO concentration (<0.1%).
- Orthogonal validation : Use SPR (surface plasmon resonance) for binding kinetics and ITC (isothermal titration calorimetry) for thermodynamic profiling.
- Statistical analysis : Apply principal component analysis (PCA) to identify confounding variables (e.g., cell passage number) .
Q. What environmental degradation pathways are relevant for this compound, and how can they be studied?
- Methodological Answer : Simulate environmental fate using:
- Photolysis : Expose to UV light (254 nm) in aqueous solutions; monitor by LC-MS for hydroxylated by-products.
- Biodegradation : Use OECD 301F test with activated sludge; quantify residual compound via GC-MS.
- Hydrolysis : Study at pH 4, 7, and 9; identify cleavage products (e.g., 4-methylthiazole-5-carboxylic acid) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
